molecular formula C24H24N2O3S B3737402 N-benzyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide

N-benzyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide

Cat. No.: B3737402
M. Wt: 420.5 g/mol
InChI Key: AYXSNCPEHHJRLJ-UHFFFAOYSA-N
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Description

N-benzyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide, also known as BISA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BISA belongs to the class of sulfonamide compounds and has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. In

Mechanism of Action

The mechanism of action of N-benzyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. This compound also reduces pain sensitivity by inhibiting the activity of cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).
Biochemical and Physiological Effects
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of COX-2 and NOS, which reduces the production of pro-inflammatory cytokines and nitric oxide. Physiologically, this compound reduces pain sensitivity and inflammation, which can lead to improved quality of life for patients suffering from chronic pain and inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-benzyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical structure is well-defined. This compound also exhibits potent anti-inflammatory and analgesic properties, making it an ideal candidate for studying the mechanisms of pain and inflammation. However, this compound has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer in vivo. This compound also has low bioavailability, which may limit its effectiveness in treating certain diseases.

Future Directions

There are several future directions for the study of N-benzyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide. One area of research is to investigate the potential of this compound as a therapeutic agent for cancer. This compound has been found to inhibit tumor growth in vitro, and further studies are needed to determine its effectiveness in vivo. Another area of research is to explore the potential of this compound as a treatment for inflammatory bowel disease. This compound has been found to exhibit anti-inflammatory properties, and studies are needed to determine its effectiveness in treating this disease. Additionally, studies are needed to investigate the potential of this compound as a treatment for neuropathic pain, as it has been found to reduce pain sensitivity in animal models.

Scientific Research Applications

N-benzyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and reducing pain sensitivity. This compound has also shown promising results in inhibiting tumor growth by inducing apoptosis and inhibiting angiogenesis.

Properties

IUPAC Name

N-benzyl-N-[2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-30(28,29)26(17-19-9-3-2-4-10-19)23-14-8-7-13-22(23)24(27)25-16-15-20-11-5-6-12-21(20)18-25/h2-14H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXSNCPEHHJRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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